Introduction: The Strategic Importance of the Cyclopropyl Moiety in Modern Drug Discovery
Introduction: The Strategic Importance of the Cyclopropyl Moiety in Modern Drug Discovery
An In-Depth Technical Guide to [2-(Aminomethyl)cyclopropyl]methanol: Structure, Properties, and Synthetic Applications
In the landscape of medicinal chemistry, the cyclopropane ring stands out as a "small ring with a big impact."[1] Its unique stereoelectronic properties, stemming from the inherent strain in the three-membered ring, offer a powerful tool for drug designers. Unlike conformationally flexible alkyl chains, the cyclopropyl group provides a rigid scaffold that can lock a molecule into a specific, biologically active conformation, thereby enhancing binding affinity and selectivity for its target.[2] Furthermore, the introduction of a cyclopropyl moiety can significantly modulate a compound's metabolic stability, lipophilicity, and overall pharmacokinetic profile.[3]
[2-(Aminomethyl)cyclopropyl]methanol is a bifunctional building block that perfectly encapsulates the utility of this motif. Possessing a primary amine and a primary alcohol, it serves as a versatile synthon for introducing the aminomethyl-cyclopropyl-methanol scaffold into more complex molecules. Its structural isomers, particularly the cis and trans diastereomers, offer distinct spatial arrangements of the functional groups, a critical feature for probing the structure-activity relationships (SAR) of drug candidates. This guide provides a detailed exploration of the chemical properties, stereochemical nuances, synthesis, and applications of [2-(Aminomethyl)cyclopropyl]methanol, tailored for researchers and scientists in the field of drug development.
PART 1: Chemical Structure and Stereoisomerism
The chemical formula for [2-(Aminomethyl)cyclopropyl]methanol is C₅H₁₁NO.[4] The molecule's core is a cyclopropane ring substituted with an aminomethyl (-CH₂NH₂) group and a hydroxymethyl (-CH₂OH) group. The relative positioning of these two substituents on the cyclopropane ring gives rise to critical stereoisomers.
Regioisomers and Stereoisomers
It is crucial to distinguish between the different isomers of (aminomethyl)cyclopropyl]methanol, as they are distinct chemical entities with different properties and applications.
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1,2-Disubstituted Isomers: The most common and medicinally relevant isomers feature the aminomethyl and hydroxymethyl groups on adjacent carbons of the cyclopropane ring. These exist as two diastereomers:
-
cis-[2-(Aminomethyl)cyclopropyl]methanol: The substituents are on the same face of the ring. This diastereomer is a chiral molecule and exists as a pair of enantiomers: (1R,2S) and (1S,2R).
-
trans-[2-(Aminomethyl)cyclopropyl]methanol: The substituents are on opposite faces of the ring. This diastereomer is also chiral and exists as a pair of enantiomers: (1R,2R) and (1S,2S).[5]
-
-
1,1-Disubstituted Isomer: [1-(Aminomethyl)cyclopropyl]methanol features both substituents attached to the same carbon atom. This isomer is achiral.[6]
The precise stereochemistry is fundamental to the molecule's interaction with chiral biological targets like enzymes and receptors. The selection of a specific stereoisomer is a key strategic decision in drug design.[7]
Caption: Key isomers of (Aminomethyl)cyclopropyl]methanol.
PART 2: Physicochemical and Spectroscopic Properties
The physical and chemical properties of [2-(Aminomethyl)cyclopropyl]methanol are dictated by its functional groups and isomeric form. The presence of both an amine and an alcohol group allows for hydrogen bonding, influencing properties like boiling point and solubility.
Physicochemical Data
The following table summarizes key physicochemical data for various isomers, compiled from chemical supplier databases and computational sources. Experimental values can vary, and these should be considered representative.
| Property | (1R,2R)-trans | (1R,2S)-cis | 1,1-disubstituted |
| CAS Number | 1221274-33-4[5] | 102225-89-8[4] | 45434-02-4[6] |
| Molecular Formula | C₅H₁₁NO[5] | C₅H₁₁NO[4] | C₅H₁₁NO[6] |
| Molecular Weight | 101.15 g/mol [5] | 101.15 g/mol [4] | 101.15 g/mol [8] |
| Boiling Point | 180.1 ± 13.0 °C (Predicted)[9] | N/A | 171.7 ± 13.0 °C (Predicted)[8] |
| Density | 1.0 ± 0.1 g/cm³ (Predicted)[5] | N/A | 1.064 ± 0.06 g/cm³ (Predicted)[8] |
| XLogP3 | -1.11 (Predicted)[5] | -0.8 (Predicted)[4] | N/A |
| Appearance | N/A | N/A | Yellow to light orange liquid[6] |
Spectroscopic Characterization (¹H NMR)
A representative ¹H NMR spectrum for the 1,1-disubstituted isomer, [1-(Aminomethyl)cyclopropyl]methanol, would be expected to show:
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Cyclopropyl Protons: Two multiplets in the upfield region, corresponding to the four protons on the C2 and C3 carbons of the ring.[10]
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-CH₂N- Protons: A singlet around 2.5-3.0 ppm.
-
-CH₂O- Protons: A singlet around 3.5-4.0 ppm.
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-NH₂ and -OH Protons: Broad singlets that are exchangeable with D₂O. Their chemical shifts can vary significantly depending on concentration and solvent.[11]
For the 1,2-disubstituted isomers, the spectra would be more complex due to diastereotopicity, with distinct signals for the protons on C1 and C2 and more complex splitting patterns for the cyclopropyl protons.
PART 3: Synthesis and Manufacturing
The synthesis of [2-(Aminomethyl)cyclopropyl]methanol isomers requires stereocontrolled methods to establish the desired relative and absolute configurations. Synthetic strategies often rely on the cyclopropanation of a suitable alkene precursor, followed by functional group manipulations.
Causality in Synthetic Strategy: The Importance of Stereocontrol
The choice of synthetic route is driven by the target stereoisomer. For trans isomers, a common and effective strategy is the cyclopropanation of an (E)-alkene, while cis isomers are typically derived from a (Z)-alkene. The Corey-Chaykovsky reaction, which utilizes a sulfur ylide, is a powerful method for this transformation as it is known to proceed stereospecifically.[2]
The following workflow outlines a general, plausible synthetic approach to the trans isomer, starting from a commercially available precursor.
Caption: General synthetic workflow for the target molecule.
Experimental Protocol: Synthesis of trans-(2-Carbomethoxycyclopropyl)methanol
This protocol describes a key step in the synthesis: the reduction of a diester intermediate to form the corresponding amino alcohol. This is a representative procedure adapted from general methods for similar transformations.[12]
Objective: To reduce the ester and amide functionalities of a suitable precursor to yield trans-[2-(Aminomethyl)cyclopropyl]methanol.
Materials:
-
trans-1-Carbomethoxy-2-carboxamidocyclopropane
-
Lithium aluminum hydride (LiAlH₄), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, ice bath
Procedure:
-
Reaction Setup: A dry 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel is charged with a solution of LiAlH₄ (e.g., 4 equivalents) in anhydrous THF. The flask is cooled to 0 °C in an ice bath.
-
Substrate Addition: The precursor, trans-1-carbomethoxy-2-carboxamidocyclopropane (1 equivalent), is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ solution via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up (Quenching): The flask is cooled back to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser work-up, is critical for safely neutralizing the excess hydride and precipitating aluminum salts.
-
Filtration and Extraction: The resulting white precipitate is stirred vigorously for 30 minutes and then filtered through a pad of Celite, washing the filter cake with THF and diethyl ether. The combined organic filtrates are collected.
-
Drying and Concentration: The organic solution is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure trans-[2-(Aminomethyl)cyclopropyl]methanol.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
PART 4: Applications in Drug Discovery and Medicinal Chemistry
The [2-(Aminomethyl)cyclopropyl]methanol scaffold is a valuable building block for creating conformationally restricted analogues of existing drugs or for discovering novel therapeutic agents.[13] The defined spatial relationship between the amine and alcohol functionalities makes it an attractive fragment for library synthesis.
-
Serotonin (5-HT) Receptor Agonists: The related 2-phenylcyclopropylmethylamine scaffold is a well-known pharmacophore for serotonin 5-HT₂C receptor agonists.[7] The aminomethyl and cyclopropyl groups are critical for binding. Introducing a hydroxymethyl group, as in our title compound, can provide an additional hydrogen bonding interaction site or a point for further molecular elaboration, potentially improving potency or selectivity.
-
Enzyme Inhibitors: The rigid cyclopropane backbone can position the amine and alcohol groups to interact with specific residues in an enzyme's active site. For example, it could be incorporated into inhibitors of proteases or kinases where precise geometry is required for effective binding.
-
Bioisosteric Replacement: The cyclopropyl ring can serve as a bioisostere for other chemical groups, such as a double bond or a phenyl ring, offering a different metabolic profile and conformational preference.[3]
PART 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling [2-(Aminomethyl)cyclopropyl]methanol and its precursors.
-
General Hazards: The compound is expected to be an irritant to the skin, eyes, and respiratory tract.[14] The amine functionality confers basicity, and the molecule may be corrosive.
-
Personal Protective Equipment (PPE): Always handle the chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[16] In case of contact, rinse the affected area immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[17] Some isomers are stored under an inert atmosphere at 2-8°C.[17]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.
References
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Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. Available at: [Link]
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((1R,2R)-2-(aminomethyl)cyclopropyl)methanol. Chemsrc. Available at: [Link]
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]
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Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PubMed Central. Available at: [Link]
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((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. PubChem. Available at: [Link]
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Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. Available at: [Link]
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Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available at: [Link]
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[1-(AMINOMETHYL)CYCLOPROPYL]METHANOL(45434-02-4) 1H NMR spectrum. ChemAnalyst. Available at: [Link]
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The Chemistry of Cyclopropylmethanol: Applications in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. ResearchGate. Available at: [Link]
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H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. Available at: [Link]
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Enantioselective Synthesis of cis- and trans-Borocyclopropylmethanol: Simple Building Blocks To Access Heterocycle-Substituted Cyclopropylmethanols. ResearchGate. Available at: [Link]
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